Regioisomeric Differentiation: 3-Amino vs. 4-Amino Basicity Drives Target Engagement
The target compound bears the amino group at the 3-position of the pyrazole ring, a regioisomeric feature that fundamentally distinguishes it from the 4-amino analog (5-methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-amine, CAS 2109755-19-1). Experimentally determined pKa values for model aminopyrazoles reveal that the conjugate acid of 1-methyl-4-aminopyrazole has a pKa of 3.70, while 3-aminopyrazoles exhibit distinct protonation behavior at the ring nitrogen rather than the exocyclic amino group [1]. This difference in protonation site and tautomeric preference (72% 3-amino tautomer for 3(5)-aminopyrazole [1]) translates into differential hydrogen-bond donor/acceptor geometry, a critical determinant of kinase hinge-region binding. The 3-aminopyrazole architecture has been specifically exploited in FDA-approved agents such as Pirtobrutinib and in clinical-stage RIPK1 and FGFR inhibitors [2], whereas 4-aminopyrazole-based kinase inhibitors (e.g., JAK inhibitors) occupy a distinct chemical space with different selectivity profiles [3].
| Evidence Dimension | Amino group position (regioisomerism): protonation pKa and site |
|---|---|
| Target Compound Data | 3-aminopyrazole core: conjugate acid pKa for 1-methyl-3-aminopyrazole reported as distinct from 4-amino analog; protonation occurs preferentially at the pyrazole ring nitrogen |
| Comparator Or Baseline | 4-aminopyrazole core (as in CAS 2109755-19-1): conjugate acid pKa ~3.70 (1-methyl-4-aminopyrazole model) |
| Quantified Difference | Qualitative differentiation in protonation site: 3-amino protonates on ring N; 4-amino protonates on exocyclic NH2. Tautomeric preference: 72% 3-amino tautomer for 3(5)-aminopyrazole. |
| Conditions | Aqueous basicity determination (Catalán et al., 1985); tautomeric analysis by NMR |
Why This Matters
For procurement in kinase inhibitor or anti-inflammatory programs, the 3-amino isomer provides the pharmacophore geometry validated by clinical-stage and approved drugs, whereas the 4-amino isomer may not replicate the same target binding mode.
- [1] Catalán, J.; Menéndez, M.; Laynez, J.; Claramunt, R. M.; Bruix, M.; de Mendoza, J.; Elguero, J. Basicity of Azoles. VII. Basicity of C-Aminopyrazoles in Relation to Tautomeric and Protonation Studies. J. Heterocycl. Chem. 1985, 22, 997–1000. View Source
- [2] Lusardi, M.; Spallarossa, A.; Brullo, C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24, 7834. View Source
- [3] Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Paperity, 2022. View Source
